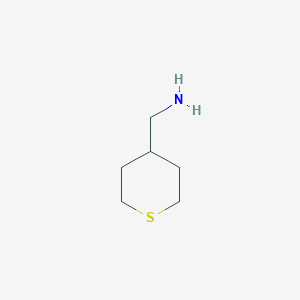

噻吩-4-基甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thian-4-ylmethanamine is a compound that is part of a broader class of chemicals which include thiophene derivatives. These compounds are of interest due to their diverse chemical properties and potential applications in various fields of chemistry and pharmacology. The synthesis and study of such compounds can lead to the development of new materials and drugs.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-2-ylmethanamines involves the cyclization of 2-aminothiophen-3-carboxylates with chloroacetonitrile to construct the thieno[2,3-d]pyrimidine core. This process allows for the introduction of two diversity points, which can be further derivatized to introduce additional diversity points. The use of simple manual techniques for parallel reactions and purification procedures results in highly pure final products .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-2-ylmethanamines is characterized by the presence of a thieno[2,3-d]pyrimidine core. The derivatives of this core can be further modified at various positions to introduce different functional groups, which can significantly alter the chemical and physical properties of the molecules .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-2-ylmethanamines can undergo further chemical reactions, such as amide synthesis when the products contain ester groups at the 6-position of the thieno[2,3-d]pyrimidine. The scope and limitations of these reactions are important to consider when developing new compounds for specific applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidin-2-ylmethanamines are influenced by the substituents attached to the thieno[2,3-d]pyrimidine core. These properties are crucial for determining the compound's suitability for various applications, including its potential use in pharmaceuticals. The synthesis method employed can also affect the purity and yield of the final product, which in turn can impact its physical and chemical characteristics .

科学研究应用

抗癌活性

噻吩-4-基甲胺衍生物已被评估其潜在的抗癌活性。在一项研究中,哌嗪-2,6-二酮和 4-(1H-吲哚-2-羰基)哌嗪-2,6-二酮的衍生物(使用包括噻吩-2-基甲胺在内的各种胺合成)对不同的癌细胞系(包括乳腺癌、肺癌、结肠癌、卵巢癌和肝癌)表现出显着的抗癌活性 (Kumar、Kumar、Roy 和 Sondhi,2013)。

正交保护衍生物的合成

对噻吩-4-基甲胺的研究包括合成正交保护的哌啶-3-基甲胺和哌啶-4-基甲胺衍生物。这些化合物在药物化学和药物发现中至关重要 (Košak、Brus 和 Gobec,2014)。

用于药物发现的组合库

合成了一组噻吩并[2,3-d]嘧啶-2-基甲胺的组合库,用于药物发现应用。这种方法允许引入多个多样性点,这有利于创建一系列潜在的药理活性化合物 (Bogolubsky 等,2007)。

抗菌活性

一项关于 N-(噻吩-2-基甲基)噻吩-2-甲酰胺的研究证明了其潜在的抗菌活性。该化合物通过 X 射线衍射、光谱技术和分子对接研究进行分析,显示出对各种微生物的有效性 (Cakmak 等,2022)。

缓蚀

噻吩-4-基甲胺衍生物已被探索其缓蚀性能。一项研究重点关注了一种新合成的噻吩席夫碱在酸性溶液中对低碳钢的吸附和缓蚀,显示出显着的抑制效率 (Daoud 等,2014)。

聚合物合成中的硫醇-炔反应

涉及噻吩-4-基甲胺衍生物的硫醇-炔反应用于聚合物合成和改性。该反应因其在网络/凝胶合成、聚合物合成和表面改性中的应用而具有重要意义 (Lowe,2014)。

新型配体的合成

使用噻吩-2-基甲胺合成了新的四齿配体。这些配体在配位化学中对于创建具有各种领域潜在应用的复杂分子至关重要 (Chiririwa 和 Aoyi,2017)。

抗菌评价

合成了噻吩-4-基甲胺的一些衍生物,并评估了它们的抗菌性能。该研究表明对特定细菌物种具有活性,突出了该化合物在解决微生物耐药性方面的潜力 (Pitucha 等,2010)。

未来方向

属性

IUPAC Name |

thian-4-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c7-5-6-1-3-8-4-2-6/h6H,1-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCWSADJWHZJOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30615540 |

Source

|

| Record name | 1-(Thian-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thian-4-ylmethanamine | |

CAS RN |

666263-17-8 |

Source

|

| Record name | 1-(Thian-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1321549.png)

![4-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1321552.png)